N-(2-fluorobenzyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2-fluorobenzyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a][1,3,5]triazine core, which is known for its diverse biological activities. The presence of fluorine atoms in the structure often enhances the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a][1,3,5]triazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the sulfanyl group: This can be done using thiol reagents under mild conditions.
Final acylation step: The acetamide moiety is introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[1,5-a][1,3,5]triazine core, potentially forming alcohol derivatives.
Substitution: The fluorine atoms in the benzyl and phenyl rings can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Alcohol derivatives: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its bioactive core structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a pyrazolo[1,5-a][1,3,5]triazine core can interact with enzymes, receptors, or nucleic acids, modulating their activity. The fluorine atoms may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-{[8-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide
- N-(2-bromobenzyl)-2-{[8-(4-bromophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide
Uniqueness
The presence of fluorine atoms in N-(2-fluorobenzyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide may confer unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding interactions with biological targets compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C20H15F2N5O2S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15F2N5O2S/c21-14-7-5-12(6-8-14)15-10-24-27-18(15)25-19(26-20(27)29)30-11-17(28)23-9-13-3-1-2-4-16(13)22/h1-8,10H,9,11H2,(H,23,28)(H,25,26,29) |
InChI Key |
HPMUCBXYBFOGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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